
2-Propenenitrile, 3-(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitro-phenyl)-acrylonitrile is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitro-phenyl)-acrylonitrile typically involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 3-(2-Nitro-phenyl)-acrylonitrile can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro group in 3-(2-Nitro-phenyl)-acrylonitrile can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed:
Reduction: 3-(2-Amino-phenyl)-acrylonitrile
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Nitro-phenyl)-acrylonitrile has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Nitro-phenyl)-acrylonitrile involves its interaction with various molecular targets, depending on the context of its use. In biological systems, the compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The nitro group plays a crucial role in its reactivity, allowing for interactions with nucleophiles and electrophiles.
Comparison with Similar Compounds
- 3-(4-Nitro-phenyl)-acrylonitrile
- 3-(2-Nitro-phenyl)-propionitrile
- 3-(2-Nitro-phenyl)-acrylic acid
Uniqueness: 3-(2-Nitro-phenyl)-acrylonitrile is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to differences in chemical behavior and applications compared to its analogs.
Properties
CAS No. |
55000-26-5 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
(E)-3-(2-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6N2O2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H/b5-3+ |
InChI Key |
PYFAAUHTCQDTSQ-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C#N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


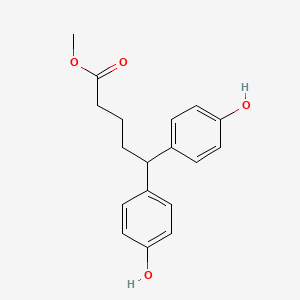
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)
![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)
![pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960635.png)
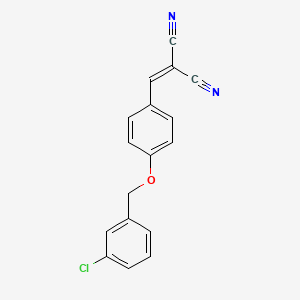


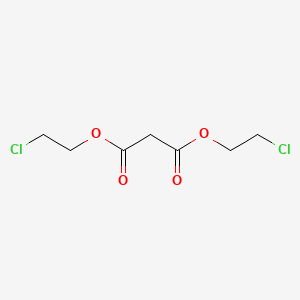

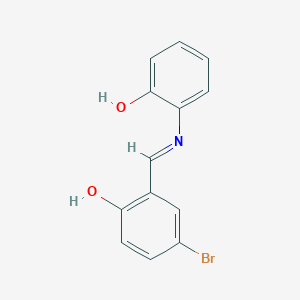
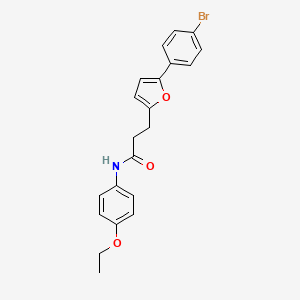

![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11960682.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11960687.png)
